molecular formula C13H19N3O3 B2859364 ethyl 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate CAS No. 1286698-31-4

ethyl 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate

Cat. No.: B2859364
CAS No.: 1286698-31-4
M. Wt: 265.313
InChI Key: WWCBSOIXFBALAT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate is a heterocyclic compound featuring a piperidine core substituted with a pyrazole-methyl group and an ethyl 2-oxoacetate ester. This structure combines a nitrogen-rich bicyclic system with an ester moiety, making it a candidate for pharmaceutical or agrochemical applications. The piperidine ring contributes to conformational flexibility, while the pyrazole group may enhance binding interactions with biological targets.

Properties

IUPAC Name

ethyl 2-oxo-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-19-13(18)12(17)15-8-4-11(5-9-15)10-16-7-3-6-14-16/h3,6-7,11H,2,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCBSOIXFBALAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that the pyrazole moiety can interact with different biological targets, leading to various physiological effects. The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s chemical structure.

Biochemical Pathways

Compounds with a pyrazole moiety have been reported to influence a variety of biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

Given the broad range of activities associated with pyrazole-containing compounds, it’s likely that the effects would be diverse and depend on the specific biological targets of the compound.

Comparison with Similar Compounds

Structural Analogues of 2-Oxoacetate Esters

Compounds sharing the 2-oxoacetate ester backbone exhibit variations in substituents that influence physicochemical and biological properties.

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate 4-Methoxyphenyl group C₁₁H₁₂O₄ Enhanced lipophilicity
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate 4-Hydroxyphenyl group, methyl ester C₉H₈O₄ Higher polarity due to -OH group
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate Pyrazole substituted with methyl group C₈H₁₀N₂O₃ Commercial availability; CAS 1104227-37-3
Ethyl 2-(4-bromophenyl)-2-oxoacetate 4-Bromophenyl group C₁₀H₉BrO₃ Electron-withdrawing Br increases stability

Key Observations :

  • Ester Group Impact : Ethyl esters (e.g., target compound) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., methyl 2-(4-hydroxyphenyl)-2-oxoacetate), influencing metabolic stability .

Piperidine- and Pyrazole-Containing Derivatives

Compounds with piperidine or pyrazole motifs are prevalent in medicinal chemistry due to their pharmacophoric relevance.

Compound Name Core Structure Key Modifications Biological Relevance Reference
Target Compound Piperidine + pyrazole-methyl + 2-oxoacetate Ethyl ester, pyrazole at C4 of piperidine Potential kinase/modulation -
3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-... Piperidine + fluorophenyl + pyrimidinone Fluorophenyl and hydroxyimino groups Pharmaceutical impurity (risperidone)
Ethyl-2-(2-(5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxothiazol-5(4H)-ylidene)acetate Pyrazole + thiazolidine + dichlorophenyl Dichlorophenyl, thiazolidine fusion Alkaline phosphatase inhibition

Key Observations :

  • Piperidine vs.
  • Substituent Effects : Fluorophenyl and dichlorophenyl groups (e.g., in and ) improve target affinity but may increase toxicity risks .

Bromophenyl and Halogenated Analogues

Halogenation is a common strategy to modulate bioactivity and stability.

Compound Name Halogen Substituent Similarity Score* Key Differences Reference
Ethyl 2-(4-bromophenyl)-2-oxoacetate 4-Bromophenyl 0.97 Bromine increases molecular weight and steric bulk
Methyl 2-(3-bromophenyl)-2-oxoacetate 3-Bromophenyl 0.98 Ortho vs. para substitution alters electronic effects

*Similarity score relative to the target compound, calculated using structural fingerprints.

Key Observations :

  • Positional Effects : Para-substituted bromine (e.g., 4-bromophenyl) maximizes steric and electronic impacts compared to ortho or meta positions .

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